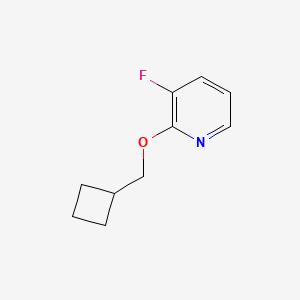

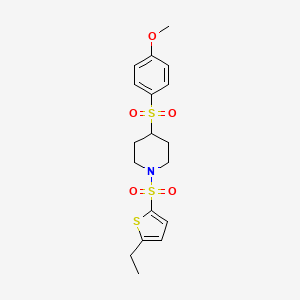

![molecular formula C10H10N6O2 B2973318 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine CAS No. 1219556-64-5](/img/structure/B2973318.png)

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a chemical compound with the molecular formula C10H10N6O2 . It contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, has been a topic of interest due to their significant biological activities . The synthetic methods are divided into several classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is characterized by a complex arrangement of rings and bonds. It contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis

Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities. Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine include a melting point of 262-64°C . Its 1H NMR (DMSO-d6, 400 MHz) is 3.82 (s, 3H,-OCH3), 3.88 (s, 3H,-OCH3), 7.06-7.14 (m, 4H, Ar-H), 7.88(s, 1H, Ar-H),8.02 (s, 1H, Ar-H); and its 13C NMR (DMSO-d6, 100 MHz) is δ 56.2, 56.6, 107.2, 107.8, 114.2, 129.8, 130.2, 142.6, 143.8, 143.9, 144.6, 147.2, 153.4, 154.8, 162.4 .Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives have shown promising results in the field of cancer research. For instance, certain derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could potentially be explored for its anticancer properties.

Antibacterial Activity

Quinazolines have been found to exhibit antibacterial properties . Given the increasing prevalence of drug-resistant bacterial strains, there is a growing need for the development of novel antibiotics. The antibacterial activity of “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could be a potential area of study.

Anti-inflammatory Activity

Quinazolinones, a class of compounds closely related to quinazolines, have been found to possess anti-inflammatory properties . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” might also have potential anti-inflammatory applications.

Antifungal Activity

Quinazolinones have also been found to exhibit antifungal properties . This indicates that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could potentially be used in the treatment of fungal infections.

Anticonvulsant Activity

Quinazolinones have been studied for their anticonvulsant properties . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” might have potential use in the treatment of seizure disorders.

Orientations Futures

Quinazolinones, such as 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Mécanisme D'action

Target of action

Quinazoline derivatives have been found to interact with a variety of biological targets. They have shown significant biological activities, including anti-cancer , anti-inflammation , anti-bacterial , analgesia , anti-virus , and many others . The specific targets can vary depending on the exact structure of the quinazoline derivative.

Mode of action

The mode of action of quinazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some quinazoline derivatives have been found to inhibit α-glucosidase .

Result of action

The result of the action of quinazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some quinazoline derivatives have shown anti-cancer , anti-inflammation , and anti-bacterial activities.

Propriétés

IUPAC Name |

7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c1-17-7-3-5-6(4-8(7)18-2)16-10(12-9(5)11)13-14-15-16/h3-4H,1-2H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOSJTUOVJBYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC3=NN=NN23)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

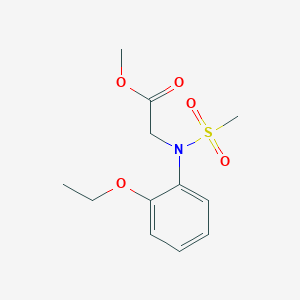

![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)

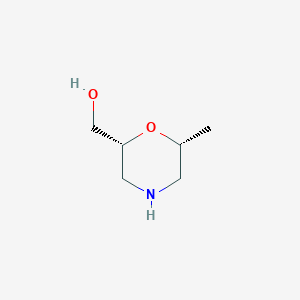

![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)

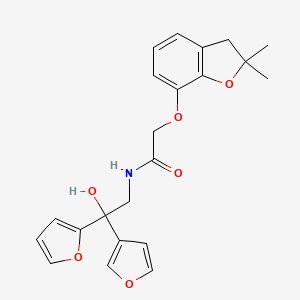

![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)

![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)

![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)

![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)

![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)